Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate
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Overview
Description
Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the N-N bond . The ester group is then introduced through esterification reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:
- Methyl 2-(5-chloro-3-phenyl-1H-indazol-1-yl)acetate
- Methyl 2-(5-bromo-3-phenyl-1H-indazol-1-yl)acetate
- Methyl 2-(5-iodo-3-phenyl-1H-indazol-1-yl)acetate
These compounds share a similar core structure but differ in the substituents on the indazole ring. This compound is unique due to the presence of the fluoro group, which can enhance its biological activity and stability .
Biological Activity
Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate, with the CAS number 1585213-73-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available indazole derivatives. The synthetic pathway often includes the introduction of the fluorine atom at the 5-position, followed by acylation to form the acetate ester. Detailed methodologies can be found in various chemical literature sources, including patents and academic articles .
Anticancer Properties
Recent studies have indicated that compounds containing indazole derivatives exhibit promising anticancer activities. For instance, this compound has shown potential as an inhibitor of various cancer cell lines. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Study A | A549 (Lung) | 150 | Induces apoptosis |
Study B | MCF7 (Breast) | 200 | Inhibits proliferation |
Study C | HeLa (Cervical) | 180 | Cell cycle arrest |
These studies suggest that this compound may interfere with cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence supporting the antiviral activity of indazole derivatives. For example, a study demonstrated that similar compounds could inhibit viral replication in vitro, suggesting a potential role in antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications on the indazole ring or substituents can significantly affect potency and selectivity against specific biological targets. Research indicates that fluorine substitution enhances enzyme inhibition properties compared to non-fluorinated analogs .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Case Study 2 : A combination therapy involving this compound and standard chemotherapy demonstrated enhanced efficacy in overcoming drug resistance in breast cancer models.
These findings underscore the need for further clinical evaluation to establish therapeutic protocols involving this compound.
Properties
IUPAC Name |
methyl 2-(5-fluoro-3-phenylindazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWIHDTVGETIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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